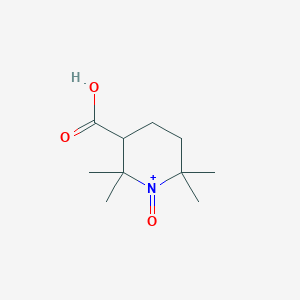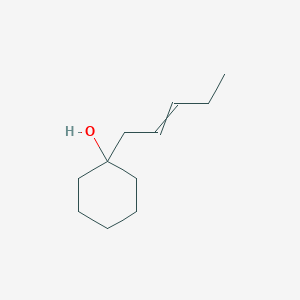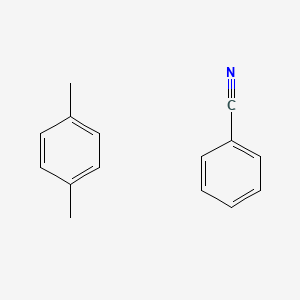
3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium is a stable nitroxide radical compound. It is known for its applications in various fields, including chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a piperidine ring with four methyl groups and a carboxyl group, making it highly stable and resistant to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method is the use of oxidizing agents such as sodium hypochlorite or hydrogen peroxide in the presence of a catalyst like sodium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired nitroxide radical.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: The nitroxide radical can be reduced to its corresponding hydroxylamine.
Substitution: The carboxyl group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide, and sodium bromide.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alcohols or amines in the presence of a catalyst.
Major Products
Oxidation: Various oxidized derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Esters and amides.
Applications De Recherche Scientifique
3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study free radicals and reaction mechanisms.
Biology: Employed in the study of oxidative stress and cellular metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium involves its ability to act as a stable free radical. It interacts with other radicals and reactive species, thereby stabilizing them and preventing unwanted side reactions. This property makes it valuable in various applications, including as a spin label in EPR spectroscopy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Carboxy-2,2,6,6-tetramethylpiperidine 1-oxyl
- 2,2,6,6-Tetramethylpiperidine 1-oxyl
Uniqueness
3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. Its carboxyl group allows for additional functionalization, making it versatile for various applications.
Propriétés
Numéro CAS |
673460-59-8 |
|---|---|
Formule moléculaire |
C10H18NO3+ |
Poids moléculaire |
200.25 g/mol |
Nom IUPAC |
2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c1-9(2)6-5-7(8(12)13)10(3,4)11(9)14/h7H,5-6H2,1-4H3/p+1 |
Clé InChI |
DJQYEUSOWZMCOE-UHFFFAOYSA-O |
SMILES canonique |
CC1(CCC(C([N+]1=O)(C)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)


![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)

![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)


![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
![Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-](/img/structure/B15159556.png)
